3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride
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Overview
Description
3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a trifluoromethyl group attached to a diazirine ring, which is further connected to a piperidine ring. This compound is often used in various scientific research applications due to its photoreactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride typically involves multiple steps One common method includes the trifluoroacetylation of a precursor compound followed by cyclization to form the diazirine ringThe reaction conditions often require low temperatures and the use of specific reagents such as n-Butyllithium and methyl trifluoroacetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride undergoes various types of chemical reactions, including:
Photoreactive Reactions: The diazirine ring can be activated by UV light, leading to the formation of reactive carbenes.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Photoreactive Reactions: UV light is used to activate the diazirine ring.
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, often under basic conditions.
Major Products Formed
Photoreactive Reactions: The major products are typically carbenes that can further react with various substrates.
Substitution Reactions: The products depend on the nucleophile used, resulting in substituted piperidine derivatives.
Scientific Research Applications
3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It is used as a photoreactive cross-linker in the synthesis of complex molecules.
Biology: The compound is employed in photoaffinity labeling to study protein interactions.
Mechanism of Action
The primary mechanism of action for 3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride involves the activation of the diazirine ring by UV light, leading to the formation of reactive carbenes. These carbenes can then interact with various molecular targets, forming covalent bonds and enabling the study of molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]piperidine;hydrochloride: A similar compound with slight variations in the structure.
3-Pyridyl and 3-Pyrimidyl-substituted 3-trifluoromethyl-diazirines: These compounds possess similar photoreactive properties but differ in their substituents.
Uniqueness
3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride is unique due to its specific combination of a trifluoromethyl group, diazirine ring, and piperidine ring. This unique structure imparts distinct photoreactive properties, making it highly valuable in various research applications.
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)4-6-2-1-3-12-5-6;/h6,12H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNLYHTZVQSEDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2(N=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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